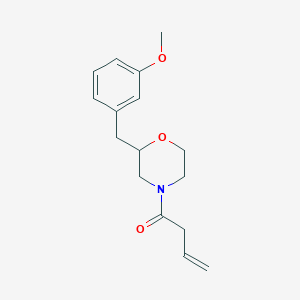
3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide, also known as EF-TFMPP, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive drug that has been used in scientific research to study its mechanism of action and its effects on the central nervous system.
作用機序
3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide acts as a partial agonist of the serotonin 5-HT1B and 5-HT2A receptors. It binds to these receptors and activates them to a lesser extent than full agonists, resulting in a moderate increase in serotonin neurotransmission. This increase in serotonin neurotransmission is thought to be responsible for 3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide's psychoactive effects, which include changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide has been shown to increase serotonin and dopamine neurotransmission in the brain, which may be responsible for its psychoactive effects. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension. 3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide has been reported to cause mild to moderate euphoria, changes in perception, and altered thinking.
実験室実験の利点と制限
3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide has several advantages for use in lab experiments. It is a well-characterized compound that is relatively easy to synthesize. It has also been extensively studied in scientific research, which makes it a useful tool for studying the serotonin system and its role in psychiatric disorders. However, 3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide has several limitations. It has a short duration of action, which makes it difficult to study its long-term effects. It also has limited selectivity for the serotonin 5-HT1B and 5-HT2A receptors, which may complicate its interpretation in experiments.
将来の方向性
There are several future directions for research on 3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide. One area of interest is the role of the serotonin system in the pathophysiology of psychiatric disorders. 3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide may be a useful tool for studying the effects of serotonin dysregulation on mood, anxiety, and cognition. Another area of interest is the development of more selective and potent partial agonists of the serotonin 5-HT1B and 5-HT2A receptors. These compounds may have greater therapeutic potential for the treatment of psychiatric disorders. Finally, further research is needed to understand the long-term effects of 3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide on the brain and behavior.
合成法
3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide is synthesized through the reaction of 4-ethylphenyl magnesium bromide with tetrahydro-2-furanylmethyl ketone in the presence of a palladium catalyst. The resulting product is then treated with propanoyl chloride to form 3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide.
科学的研究の応用
3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a partial agonist of the serotonin 5-HT1B and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide has also been used to study the role of the serotonin system in the pathophysiology of psychiatric disorders such as depression and anxiety.
特性
IUPAC Name |
3-(4-ethylphenyl)-N-(oxolan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-13-5-7-14(8-6-13)9-10-16(18)17-12-15-4-3-11-19-15/h5-8,15H,2-4,9-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOCAPSRINPPRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6006494.png)

![4-(5-chloro-2-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6006509.png)
![1-(1-azepanyl)-3-[3-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6006517.png)
![2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6006523.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6006529.png)
![1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine](/img/structure/B6006531.png)
![ethyl 2-[(4-methoxybenzoyl)amino]-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6006533.png)
![2-(4-methylpentyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B6006550.png)
![N-(2-fluorophenyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6006560.png)
![1-benzyl-5-tert-butyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6006562.png)
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6006569.png)
![(4-chloro-2-methylphenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6006584.png)
![ethyl 1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6006592.png)